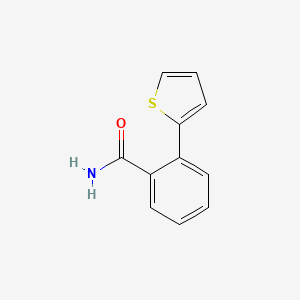

2-Thiophen-2-yl-benzamide

Descripción general

Descripción

2-Thiophen-2-yl-benzamide is a chemical compound . It is used in the manufacturing of various products and has been studied for its potential applications in different fields .

Synthesis Analysis

The synthesis of compounds similar to this compound involves reactions such as N-acylation . For instance, a compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . Another study reported the synthesis of Ni(II) and Zn(II) complexes with a Schiff base obtained through the condensation of 2-aminobenzamide with thiophene-2-carbaldehyde .Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been analyzed using various techniques such as FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . For example, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was characterized using these techniques .Chemical Reactions Analysis

The chemical reactions involving compounds similar to this compound have been studied. For instance, a study reported the implementation of a virtual fragment screening approach of aromatic bromides, which are modifiable by the Suzuki-Miyaura reaction, to develop tighter mPGES-1 inhibitors .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, molecular weight, melting point, boiling point, and density .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

- 2-Thiophen-2-yl-benzamide derivatives have been analyzed for their crystal structure, revealing details about their molecular interactions and stability. For instance, a study conducted by Sharma et al. (2016) on a specific compound of this class demonstrated its stabilization through various hydrogen bonds and π···π interactions (Sharma et al., 2016).

Photovoltaic Applications

- In the field of renewable energy, particularly in dye-sensitized solar cells, this compound derivatives have shown promising results. Han et al. (2015) incorporated 2-(Thiophen-2-yl)thiazole as a π-bridge in coumarin sensitizers, leading to significant improvements in light-harvesting capabilities and photovoltaic performance (Han et al., 2015).

Pharmaceutical and Advanced Materials

- The (2-Thienyl)benzamide framework is prevalent in pharmaceuticals and materials science. Tan et al. (2018) disclosed an iridium-catalyzed oxidative cross-coupling reaction of primary benzamides with thiophenes, which provides a rapid pathway to synthesize this framework, with potential applications in pharmaceuticals and materials (Tan et al., 2018).

Antimicrobial Applications

- Some derivatives of this compound have been investigated for their antimicrobial properties. Karanth et al. (2018) synthesized new Schiff base benzamides and evaluated their in vitro antibacterial and antifungal activities, finding several compounds with potent antimicrobial activity (Karanth et al., 2018).

Anticancer Activity

- Research by Ravinaik et al. (2021) involved designing and synthesizing substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibited moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

Optical and Electrochemical Applications

- In the realm of optoelectronics, derivatives of this compound have been used to enhance nonlinear optical limiting properties. Anandan et al. (2018) synthesized thiophene dyes demonstrating significant potential for applications in photonic or optoelectronic devices (Anandan et al., 2018).

Direcciones Futuras

The future directions for research on compounds similar to 2-Thiophen-2-yl-benzamide could involve further optimization towards the development of new anticancer agents . Additionally, more studies could be conducted to understand their mechanism of action and potential applications in different fields.

Mecanismo De Acción

Target of Action

Related compounds such as benzo[b]thiophene-diaryl urea derivatives have shown potential anticancer effects, suggesting that they may target cancer cell lines .

Mode of Action

Similar compounds have been found to exhibit antiproliferative activities on cancer cell lines

Biochemical Pathways

This pathway is crucial for cell survival and proliferation, and its inhibition can lead to the suppression of tumor growth .

Pharmacokinetics

Related compounds have been synthesized and evaluated for their anticancer activities , suggesting that they may have favorable ADME properties for therapeutic use.

Result of Action

Related compounds have shown significant anti-tumor activities against various cancer cell lines

Action Environment

The synthesis of related compounds has been achieved under various conditions , suggesting that the action of 2-Thiophen-2-yl-benzamide might also be influenced by environmental factors.

Análisis Bioquímico

Biochemical Properties

It is known that benzamide derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the benzamide derivative and the biochemical context in which it is present.

Cellular Effects

Benzamide derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2-thiophen-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-7H,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVQJASFECRRTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CS2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-3-(4-methanesulfonyl-phenyl)-[1,2,4]oxadiazole](/img/structure/B6325586.png)